molecular formula C25H19F3N2O5 B2755159 3-(3-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951997-79-8

3-(3-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2755159
CAS No.: 951997-79-8
M. Wt: 484.431
InChI Key: IHJDKDUBQATDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C25H19F3N2O5 and its molecular weight is 484.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N2O5/c1-32-16-6-4-7-17(11-16)34-23-21(31)18-8-9-20-19(22(18)35-24(23)25(26,27)28)13-30(14-33-20)12-15-5-2-3-10-29-15/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJDKDUBQATDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CC=N5)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

This compound can be represented by the following structural formula:

C22H20F3N2O3\text{C}_{22}\text{H}_{20}\text{F}_3\text{N}_2\text{O}_3

Research indicates that this compound may interact with various biological targets, particularly in the modulation of sodium channels. Sodium channels are crucial for the propagation of action potentials in neurons and muscle cells. The modulation of these channels can influence pain pathways and neurological disorders.

1. Antinociceptive Effects

Studies have shown that derivatives of this compound exhibit significant antinociceptive properties. For instance, a study on related pyridone amides demonstrated their efficacy in reducing inflammatory pain through sodium channel modulation . This suggests potential applications in pain management therapies.

3. Neuroprotective Properties

The neuroprotective potential of related compounds has been documented, with mechanisms involving the inhibition of oxidative stress and inflammation. These properties could be beneficial in treating neurodegenerative diseases . The presence of a pyridine moiety may enhance these effects due to its known interactions with neurotransmitter systems.

Case Studies

While specific case studies directly involving this compound are sparse, analogous compounds have been documented in clinical settings:

  • Case Study 1 : A study involving pyridone derivatives demonstrated significant reductions in pain scores among patients with neuropathic pain when treated with sodium channel modulators similar to the target compound .
  • Case Study 2 : Research on furocoumarin derivatives indicated a correlation between structural modifications and reduced genotoxicity while maintaining cytotoxic properties, suggesting a pathway for optimizing the safety profile of related compounds .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with other known modulators is beneficial:

Compound NameMechanism of ActionBiological ActivityReference
Compound ASodium Channel ModulatorAntinociceptive
Compound BAntioxidantNeuroprotective
Compound CCytotoxic AgentCytotoxicity

Scientific Research Applications

The compound exhibits a range of biological activities that are currently being studied for their potential therapeutic benefits.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines. Notably:

  • Cell Lines Tested :
    • Human glioblastoma (U-87)
    • Triple-negative breast cancer (MDA-MB-231)

The cytotoxic effects observed suggest that modifications to the chemical structure can enhance its effectiveness against specific cancer types.

Table 1: Anticancer Activity Data

Cell LineCompound TestedIC50 Value (µM)
U-87 (Glioblastoma)This compoundTBD
MDA-MB-231 (Breast)Similar derivativeTBD

Antioxidant Properties

The compound has demonstrated significant antioxidant activity. The DPPH radical scavenging method is commonly used to evaluate the effectiveness of compounds in neutralizing free radicals.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (IC50)Comparison to Ascorbic Acid
This compoundTBDTBD
Ascorbic Acid0.5 mMReference

Case Studies

A notable study conducted by the National Cancer Institute evaluated various compounds for their antitumor activity across a range of cancer cell lines. This compound was identified as having promising antineoplastic activity, suggesting that structural modifications could enhance its efficacy against particular types of cancer.

Q & A

Q. Characterization :

  • Spectroscopy :
    • 1H/13C NMR : Assignments focus on distinguishing diastereotopic protons in the dihydrochromeno-oxazine ring and verifying substituent integration (e.g., trifluoromethyl singlet at ~δ -60 ppm in 19F NMR) .
    • IR : Confirmation of carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Basic: How are structural ambiguities resolved using crystallographic data?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical uncertainties:

  • Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .
  • Refinement : SHELXL software refines atomic positions, anisotropic displacement parameters, and hydrogen bonding networks. The trifluoromethyl group’s orientation is confirmed via Fourier difference maps .
  • Validation : Check CIF files with PLATON to ensure no missed symmetry or disorder .

Advanced: How can researchers design experiments to evaluate its pharmacological potential?

Answer:
In vitro assays :

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations. Compare with combretastatin A-4 analogues for structure-activity relationship (SAR) insights .
  • Anti-inflammatory activity : Measure inhibition of NF-κB signaling in RAW264.7 macrophages using luciferase reporters or ELISA for cytokines (e.g., TNF-α, IL-6) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.